5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol
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Overview
Description
5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-methylpyridine with suitable reagents to form the desired pyrrolo[2,3-c]pyridine ring system. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[2,3-c]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-c]pyridine derivatives.
Scientific Research Applications
5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinase enzymes, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
- 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Uniqueness
5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridin-2-ol is unique due to its specific substitution pattern and the presence of both chloro and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7ClN2O |
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Molecular Weight |
182.61 g/mol |
IUPAC Name |
5-chloro-1-methylpyrrolo[2,3-c]pyridin-2-ol |
InChI |
InChI=1S/C8H7ClN2O/c1-11-6-4-10-7(9)2-5(6)3-8(11)12/h2-4,12H,1H3 |
InChI Key |
SALSDQMPPDZEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC(=NC=C21)Cl)O |
Origin of Product |
United States |
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